ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate
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Overview
Description
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, an amino group, and a carbamoyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen condensation reaction between ethyl acetate and a suitable aldehyde or ketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated intermediate is then reacted with an amine to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl (2Z)-3-[(2-bromophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with the bromine atom in a different position.
Ethyl (2Z)-3-[(4-bromophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with the bromine atom in the para position.
Ethyl (2Z)-3-[(3-chlorophenyl)amino]-2-carbamoylprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
ethyl (Z)-3-(3-bromoanilino)-2-carbamoylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-2-18-12(17)10(11(14)16)7-15-9-5-3-4-8(13)6-9/h3-7,15H,2H2,1H3,(H2,14,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKRDNSOGQSPOR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)Br)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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